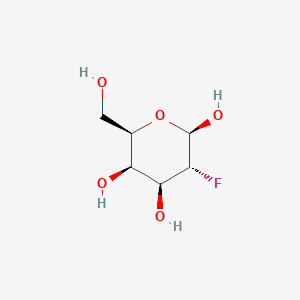

2-deoxy-2-fluoro-beta-D-galactose

Beschreibung

Significance in Carbohydrate Chemistry and Glycoscience

2-Deoxy-2-fluoro-beta-D-galactose is a fluorinated derivative of the naturally occurring sugar D-galactose. ontosight.ai In this synthetic monosaccharide, the hydroxyl group at the C-2 position is replaced by a fluorine atom. ontosight.ai This seemingly minor structural modification imparts significant and unique chemical and biological properties to the molecule, making it a valuable tool in the fields of carbohydrate chemistry and glycoscience. ontosight.ainih.gov

The introduction of the highly electronegative fluorine atom alters the molecule's electronic properties, conformational preferences, and its interactions with enzymes and receptors. ontosight.ainih.gov This makes this compound an important biochemical reagent for studying the structure, synthesis, and biological roles of sugars. medchemexpress.commedchemexpress.eu Glycoscience, a field that investigates the multifaceted roles of carbohydrates in biological systems, utilizes such analogs to probe and understand complex biological processes. medchemexpress.commedchemexpress.eu The stability of the carbon-fluorine bond, compared to the carbon-hydroxyl bond, also provides increased resistance to enzymatic and chemical degradation, a desirable characteristic for research applications. nih.govacs.org

The compound's utility extends to investigating protein-carbohydrate interactions, serving as a probe to elucidate the contributions of individual hydroxyl groups in binding events. nih.gov Furthermore, its structural similarity to D-galactose allows it to be recognized and processed by certain enzymes, while the fluorine substitution can halt subsequent metabolic steps, enabling the study of specific enzymatic pathways. nih.gov

Historical Context of Fluorinated Carbohydrate Analogs in Research

The synthesis and study of fluorinated carbohydrates have a long history, initially driven by an interest in their 19F NMR spectroscopic properties and the influence of fluorine on sugar conformations. nih.govacs.org The first dideoxy-difluorinated sugars were synthesized in 1969. nih.govacs.org Over the years, the development of new fluorinating agents, such as the electrophilic fluorinating agent Selectfluor, has greatly advanced the synthesis of these compounds. nih.gov

The introduction of fluorine into carbohydrates has been a key strategy in medicinal chemistry and chemical biology since the 1950s. researchgate.net The rationale behind this approach is that the substitution of a hydroxyl group with a fluorine atom—a bioisosteric replacement—can modulate the biological activity of the parent carbohydrate. unamur.be Fluorine's high electronegativity and the strength of the C-F bond can alter the electronic and conformational properties of the sugar, leading to enhanced metabolic stability and modified interactions with biological targets. researchgate.net

One of the most well-known examples of a fluorinated carbohydrate is 2-deoxy-2-fluoro-D-glucose (2-FDG), whose 18F-labeled version is a widely used tracer in positron emission tomography (PET) imaging. acs.orgnih.gov The success of [18F]2-FDG spurred further interest in developing other fluorinated carbohydrate analogs for various research and diagnostic purposes. nih.gov This includes the development of probes for studying membrane transport mechanisms and inhibitors for specific enzymes. mdpi.com

Overview of Research Utility and Scope

This compound and its analogs have a broad range of applications in academic research. A primary area of investigation is its role as a metabolic inhibitor. For instance, it has been shown to inhibit the N-glycosylation of proteins in cultured rat hepatocytes and human monocytes. nih.govbiosynth.com This inhibitory effect is not due to UTP depletion but rather to the action of its metabolites. nih.gov

The compound also serves as a valuable tool in enzymology. It has been used to study the specificity and mechanism of enzymes involved in carbohydrate metabolism. researchgate.netontosight.ai For example, it has been tested as a substrate analog for UDP-galactopyranose mutase, an enzyme involved in the conversion of UDP-galactopyranose to its furanose form. researchgate.net

Furthermore, the 18F-labeled version of 2-deoxy-2-fluoro-D-galactose ([18F]FDGal) is a promising PET tracer for assessing regional liver metabolic function. nih.gov Since galactose is almost exclusively metabolized in the liver, [18F]FDGal can be used to visualize and quantify liver function, which is particularly relevant for patients with liver diseases. nih.gov

The unique properties of this compound make it a versatile probe for a variety of biological investigations, from fundamental studies of enzyme mechanisms to potential applications in diagnostic imaging. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C6H11FO5 |

| IUPAC Name | (2R,3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol |

| Parent Compound | D-Galactose |

| Key Structural Feature | Fluorine at C-2 position |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

28876-44-0 |

|---|---|

Molekularformel |

C6H11FO5 |

Molekulargewicht |

182.15 g/mol |

IUPAC-Name |

(2R,3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |

InChI-Schlüssel |

ZCXUVYAZINUVJD-VFUOTHLCSA-N |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)F)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

Herkunft des Produkts |

United States |

Chemical Synthesis and Structural Modifications

Synthetic Methodologies for 2-Deoxy-2-fluoro-D-galactose

The preparation of 2-deoxy-2-fluoro-D-galactose can be broadly categorized into chemical and chemoenzymatic approaches. Chemical methods primarily involve nucleophilic or electrophilic fluorination of suitably protected carbohydrate precursors.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a common strategy for introducing fluorine into a carbohydrate ring system. rsc.org This approach typically involves the displacement of a good leaving group at the C-2 position of a precursor molecule with a fluoride (B91410) ion. The stereochemical outcome of this SN2 reaction is a crucial aspect of the synthesis.

The choice of precursor and fluorinating agent is critical for a successful nucleophilic fluorination. A common precursor for the synthesis of 2-deoxy-2-fluoro-D-galactose is a derivative of D-talose, which has the opposite stereochemistry at the C-2 position. nih.govnih.gov This allows for the desired stereochemical inversion during the nucleophilic attack.

A frequently used precursor is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose, also known as talose triflate. nih.govnih.gov The trifluoromethanesulfonyl (triflate) group is an excellent leaving group, facilitating the nucleophilic substitution. The synthesis of the radio-labeled version, 2-[18F]fluoro-2-deoxy-D-galactose ([18F]FDGal), for positron emission tomography (PET) often employs this precursor. nih.govnih.gov The reaction is typically carried out in an anhydrous solvent like acetonitrile (B52724) with a source of fluoride ions, such as potassium fluoride complexed with a cryptand like Kryptofix 2.2.2 (K/K2.2.2). snmjournals.org Following the fluorination step, basic hydrolysis is required to remove the acetyl protecting groups. nih.govnih.gov

Another reported precursor is methyl 3,4-O-isopropylidene-2-O-(trifluoromethanesulfonyl)-6-O-trityl-β-D-talopyranoside. researchgate.net In this case, tetraalkylammonium fluorides in acetonitrile are used for the nucleophilic displacement. researchgate.net Subsequent hydrolysis with strong acid removes the protecting groups to yield 2-deoxy-2-fluoro-D-galactose. researchgate.net

Common nucleophilic fluorinating agents used in carbohydrate chemistry include diethylaminosulfur trifluoride (DAST), tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), and tetrabutylammonium (B224687) fluoride (TBAF). rsc.orgmdpi.com

Table 1: Precursor Compounds and Reaction Conditions for Nucleophilic Fluorination

| Precursor Compound | Fluorinating Agent | Solvent | Subsequent Steps |

| 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (Talose triflate) nih.govnih.govsnmjournals.org | K[18F]/Kryptofix 2.2.2 snmjournals.org | Acetonitrile snmjournals.org | Basic hydrolysis nih.govnih.gov |

| Methyl 3,4-O-isopropylidene-2-O-(trifluoromethanesulfonyl)-6-O-trityl-β-D-talopyranoside researchgate.net | Tetraalkylammonium fluorides researchgate.net | Acetonitrile researchgate.net | Acid hydrolysis researchgate.net |

The stereoselectivity of the nucleophilic fluorination at the C-2 position is governed by the SN2 reaction mechanism, which results in an inversion of configuration at the reaction center. Therefore, starting with a talose precursor, which has an axial hydroxyl group at C-2 in its most stable chair conformation, leads to the formation of the desired galactose configuration with an equatorial fluorine atom.

Controlling the anomeric configuration (α or β) is also a critical aspect. The final anomeric ratio can be influenced by the reaction conditions and the protecting groups used. In many synthetic schemes, a mixture of anomers is obtained, which may require separation by chromatographic techniques. rsc.org

Electrophilic Fluorination Approaches

Electrophilic fluorination represents an alternative strategy for the synthesis of 2-deoxy-2-fluoro-sugars. This method typically involves the reaction of a glycal (an unsaturated sugar) with an electrophilic fluorine source. rsc.org For the synthesis of 2-deoxy-2-fluoro-D-galactose, the precursor would be D-galactal.

Common electrophilic fluorinating agents include elemental fluorine (F2) and acetylhypofluorite (CH3COOF). nih.gov Reagents like Selectfluor are also widely used in modern organic synthesis for electrophilic fluorination. rsc.org A significant drawback of using gaseous [18F]F2 for radiosynthesis is the unavoidable presence of carrier fluorine, which leads to a lower specific activity of the final product. nih.gov

The reaction of D-galactal with an electrophilic fluorine source typically leads to the formation of a mixture of 2-deoxy-2-fluoro-D-galactose and 2-deoxy-2-fluoro-D-talose, as the fluorine can add from either face of the double bond. The stereoselectivity can be influenced by the solvent and the specific reagent used.

Chemoenzymatic Synthesis Routes

Chemoenzymatic methods leverage the high selectivity of enzymes to achieve specific transformations that can be challenging to accomplish through purely chemical means. These routes can offer advantages in terms of stereoselectivity and reduced need for protecting groups. acs.org

One chemoenzymatic approach for the synthesis of derivatives of 2-deoxy-2-fluoro-D-galactose involves the use of glycosyltransferases. For example, uridine (B1682114) 5'-diphospho-(2-deoxy-2-fluoro)galactose (UDP-2FGal) has been prepared and used as a substrate for galactosyltransferases. nih.gov However, UDP-2FGal often acts as a competitive inhibitor of these enzymes rather than a substrate. nih.govnih.gov

A one-pot, two-enzyme system has been developed for the synthesis of galacto-N-biose derivatives, including those containing a 2-deoxy-2-fluoro-galactose unit. nih.gov This system utilizes a promiscuous galactokinase and a D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase from Bifidobacterium infantis. nih.gov This approach has been successful in producing 2-deoxy-Galβ1–3GalNAc, demonstrating the potential of enzymatic methods to construct complex fluorinated oligosaccharides. nih.gov

Derivatization Strategies for Research Probes

2-Deoxy-2-fluoro-D-galactose and its derivatives are valuable tools in biological research, particularly as probes for studying carbohydrate metabolism and protein-carbohydrate interactions. rsc.orgrsc.org Derivatization is often necessary to introduce reporter groups for detection, such as radioisotopes for PET imaging or stable isotopes for NMR spectroscopy.

The most prominent application is the synthesis of 2-deoxy-2-[18F]fluoro-D-galactose ([18F]FDGal) for PET imaging of liver function and metabolism. nih.govnih.govnih.gov As galactose is primarily metabolized in the liver, [18F]FDGal serves as a specific tracer for this organ.

Furthermore, fluorinated carbohydrates are used as probes in 19F NMR studies to investigate protein-carbohydrate interactions. rsc.org The fluorine atom provides a sensitive NMR nucleus with a large chemical shift range, allowing for the detection of subtle changes in the local environment upon binding to a protein. Derivatization can be used to attach these fluorinated sugars to other molecules of interest or to modify their properties for specific experimental setups. For instance, methyl 2-deoxy-2-fluoro-1-seleno-α/β-D-galactopyranoside has been synthesized as a dual 19F and 77Se NMR probe. rsc.orgrsc.org

Derivatives of 2-deoxy-2-fluoro-D-galactose are also being explored as mechanism-based inhibitors of glycosidases, where the fluorinated sugar traps the enzyme in a covalent intermediate state. researchgate.net

Synthesis of Nucleotide Sugar Derivatives

Uridine Diphosphate (B83284) (UDP)-2-deoxy-2-fluoro-D-galactose is a significant nucleotide sugar derivative used in the study of glycoconjugate biosynthesis. ontosight.ai Its synthesis has been achieved through both chemoenzymatic and purely chemical methods.

A notable chemoenzymatic approach involves a three-step process. google.com This begins with the fluorohydrination of D-galactal using xenon difluoride (XeF₂) and water to produce 2-deoxy-2-fluoro-galactose. google.com This intermediate is then phosphorylated using adenosine (B11128) triphosphate (ATP) and galactokinase to yield 2-deoxy-2-fluoro-α-D-galactopyranosyl phosphate (B84403). google.com Finally, this phosphate derivative is coupled with uridine 5'-monophosphate (UMP) using galactose-1-phosphate uridylyltransferase to produce UDP-2-deoxy-2-fluoro-D-galactose. google.com Enzymatic methods have been shown to produce near-quantitative yields based on the conversion of UDP-glucose. soton.ac.uk

Chemical synthesis routes have also been developed. One such method involves the phosphorylation of thioglycosides, followed by a coupling reaction with UMP-morpholidate and subsequent deacetylation to yield the final product with α-selectivity. tandfonline.com These synthetic UDP-2-deoxy sugars, however, have demonstrated faster hydrolysis rates in acidic buffer solutions compared to their natural counterparts. tandfonline.com

The synthesized UDP-2-deoxy-2-fluoro-D-galactose has been characterized as a competitive inhibitor of β-1,4-galactosyltransferase, with a reported K_i value of 149 μM. nih.gov This inhibitory action supports the hypothesis that the glycosyltransferase reaction proceeds through a transition state with sp2 character at the anomeric center. nih.gov

Table 1: Synthesis Methods for UDP-2-deoxy-2-fluoro-D-galactose

| Method | Key Reagents/Enzymes | Key Steps | Reference |

|---|---|---|---|

| Chemoenzymatic | D-galactal, XeF₂, H₂O, ATP, Galactokinase, UMP, Galactose-1-phosphate uridylyltransferase | Fluorohydrination, Phosphorylation, Coupling with UMP | google.com |

| Chemical | Thioglycosides, UMP-morpholidate | Phosphorylation, Coupling, Deacetylation | tandfonline.com |

Beyond UDP derivatives, other nucleotide conjugates of 2-deoxy-2-fluoro-D-galactose have been synthesized to probe the mechanisms of various glycosyltransferases. These analogues serve as valuable tools in studying enzyme-substrate interactions and inhibiting specific biological pathways.

For instance, guanosine (B1672433) diphosphate (GDP)-2-deoxy-2-fluoro-D-mannose and GDP-2-deoxy-2-fluoro-L-fucose have been synthesized and identified as potent competitive inhibitors of α-mannosyltransferases and α-1,3-fucosyltransferase V, respectively. google.comnih.gov The synthesis of these compounds often follows chemoenzymatic or chemical methodologies similar to those used for UDP-2F-Gal. google.com The fluorinated sugar analogues generally act as competitive inhibitors against their respective sugar nucleotide substrates, forming tight complexes with the glycosyltransferases. researchgate.net

The development of these nucleotide conjugates extends to other sugar modifications as well. For example, chemoenzymatic routes have been employed to synthesize derivatives of UDP-Galf modified at various positions, which have shown to prevent the formation of mycobacterial galactan. researchgate.net

Synthesis of Seleno-Containing Analogues

Synthetic deoxy-fluoro-carbohydrate derivatives that also contain selenium have been developed as useful tools for studying protein-carbohydrate interactions using nuclear magnetic resonance (NMR) spectroscopy, due to the presence of the ¹⁹F and ⁷⁷Se reporter nuclei. researchgate.netrsc.orgrsc.orgnih.gov

Several seleno-containing analogues of 2-deoxy-2-fluoro-D-galactose have been synthesized. These include monosaccharides like methyl 2-deoxy-2-fluoro-1-seleno-α/β-D-galactopyranoside. researchgate.netrsc.orgrsc.orgnih.gov The synthesis of these selenoglycosides can be achieved through various methods. One approach involves the treatment of a corresponding bromo sugar with dimethyl selenide (B1212193) and a reducing agent. researchgate.netrsc.orgnih.gov An alternative method is the coupling of a D-galactosyl selenolate, generated in situ from an isoselenouronium salt, with an electrophile like methyl iodide. researchgate.netrsc.orgrsc.orgnih.gov

The choice of protecting groups is crucial in these syntheses. For example, benzyl (B1604629) ether protecting groups have been found to be incompatible with the selenide linkage during deprotection. researchgate.netrsc.orgnih.gov In contrast, acetyl esters have proven to be suitable protecting groups. researchgate.netrsc.orgnih.gov The presence of the 2-fluoro substituent can influence the stereoselectivity of the reactions, as seen in the reduced stereoselectivity during the formation of the isoselenouronium salt. researchgate.netrsc.orgrsc.orgnih.gov

Radiosynthesis of 2-[¹⁸F]Fluoro-2-deoxy-D-galactose for Imaging Research

The galactose analogue 2-[¹⁸F]fluoro-2-deoxy-D-galactose ([¹⁸F]FDGal) is a valuable positron emission tomography (PET) tracer for investigating regional metabolic function in the liver. nih.gov

The radiosynthesis of [¹⁸F]FDGal is typically achieved through nucleophilic fluorination. A common precursor for this synthesis is a talose triflate derivative. nih.gov The process involves the reaction of the triflate precursor with a potassium-Kryptofix 2.2.2 complex of [¹⁸F]fluoride. nih.gov This is followed by hydrolysis under basic conditions to yield the final [¹⁸F]FDGal product. nih.gov

The efficiency of this labeling process is a critical factor. Radiochemical yields of approximately 3.8 ± 1.2% (decay corrected) have been reported, with high radiochemical purity of 98 ± 1%. nih.gov The synthesis time is relatively short, around 28 minutes from the delivery of the [¹⁸F]fluoride. nih.gov The choice of leaving group in the precursor is important, with triflates generally providing higher and more consistent yields compared to other groups like tosylates or mesylates. nih.gov

To ensure consistent and reliable production of [¹⁸F]FDGal for clinical and research use, automated synthesis systems are employed. nih.gov These systems, such as the GE TRACERlab MX synthesizer, are often adapted from methods used for the production of other common radiotracers like 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG). nih.govnih.govresearchgate.netnih.gov

Automated modules perform the entire synthesis process, including the reaction, purification, and formulation of the final sterile, pyrogen-free product. nih.govresearchgate.net These systems can produce significant quantities of the radiotracer, with up to 3.7 GBq of [¹⁸F]FDGal being produced from a single synthesis run. nih.gov The use of automated synthesizers not only improves the reproducibility and robustness of the production process but also enhances the safety for the operators by minimizing radiation exposure. nih.govresearchgate.netnih.govresearchgate.net The quality control methods established for [¹⁸F]FDG are often directly applicable to [¹⁸F]FDGal. researchgate.net

Table 2: Radiosynthesis of [¹⁸F]FDGal

| Parameter | Details | Reference |

|---|---|---|

| Precursor | Talose triflate | nih.gov |

| Labeling Method | Nucleophilic fluorination with [¹⁸F]fluoride | nih.gov |

| Radiochemical Yield | 3.8 ± 1.2% (decay corrected) | nih.gov |

| Radiochemical Purity | 98 ± 1% | nih.gov |

| Synthesis Time | ~28 minutes | nih.gov |

| Automation | GE TRACERlab MX synthesizer | nih.gov |

Biochemical Interactions and Enzymatic Mechanisms

Substrate Activity with Glycolytic and Galactose Metabolic Enzymes

2-Deoxy-2-fluoro-β-D-galactose enters cellular metabolism through pathways analogous to those of its parent monosaccharide, D-galactose. A primary step in this metabolic trapping is its phosphorylation by the enzyme galactokinase. rsc.orgsoton.ac.uk Studies using radiolabeled 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal) in rats have demonstrated that the compound is rapidly phosphorylated in the liver. researchgate.net Within five minutes of intravenous injection, 81% of the ¹⁸F radioactivity in the liver was identified as 2-deoxy-2-[¹⁸F]fluoro-D-galactose 1-phosphate ([¹⁸F]FDGal-1-P), confirming efficient galactokinase activity. rsc.orgresearchgate.net This phosphorylation is a critical step, as the resulting sugar-phosphate is trapped within the cell.

The preference of galactokinases for deoxyfluorinated galactose substrates is pronounced, with deoxyfluorination at the 2-position being particularly well-tolerated. soton.ac.uk The high uptake of [¹⁸F]FDGal in the liver, which is rich in galactokinase, can be competitively reduced by the administration of D-galactose but not D-glucose, indicating that its uptake and subsequent phosphorylation occur via the D-galactose metabolic machinery. researchgate.netsemanticscholar.org

Following phosphorylation, 2-deoxy-2-fluoro-D-galactose 1-phosphate is further metabolized. It serves as a substrate for UDP-glucose:galactose-1-phosphate uridylyltransferase, which catalyzes its conversion to Uridine (B1682114) 5'-diphospho-(2-deoxy-2-fluoro)galactose (UDP-2FGal). researchgate.netgoogle.com In hepatocytes, the primary metabolites identified are 2-deoxy-2-fluoro-D-galactose 1-phosphate and UDP-2FGal. researchgate.netnih.gov After three hours in liver tissue, these metabolites constituted 78% and 20% of the total radioactivity, respectively. researchgate.net The accumulation of the 1-phosphate analog is attributed to the low affinity of the uridylyltransferase for this substrate. researchgate.net

| Metabolite | Percentage of Total Radioactivity in Liver (3 hours post-injection) | Key Enzyme Involved |

| 2-deoxy-2-fluoro-D-galactose 1-phosphate | 78% | Galactokinase |

| UDP-2-deoxy-2-fluoro-D-galactose | 20% | UDP-glucose:galactose-1-phosphate uridylyltransferase |

| UDP-2-deoxy-D-glucose | 0.7% | Not specified |

Data derived from metabolic studies in rat liver. researchgate.net

Uridine 5'-diphospho-(2-deoxy-2-fluoro)-D-galactose (UDP-2FGal), the activated form of the fluorinated sugar, has been evaluated as a substrate for UDP-galactopyranose mutase (UGM). nih.govresearchgate.net This enzyme is crucial in many pathogenic organisms as it catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), a precursor for cell wall biosynthesis. researchgate.netsoton.ac.ukacs.org

Enzymatic assays have confirmed that UDP-2FGal is indeed a substrate for UGM, and the enzyme facilitates its conversion to the corresponding furanose form. nih.govresearchgate.net However, its efficiency as a substrate is significantly lower than that of the natural substrate, UDP-Galp. nih.govresearchgate.net Kinetic studies with UGM from Klebsiella pneumoniae reveal a dramatic reduction in the catalytic rate (kcat), while the Michaelis constant (Km) remains comparable to the natural substrate. nih.govpsu.edu This suggests that while the fluorinated analog can bind to the enzyme's active site with similar affinity, the presence of the electron-withdrawing fluorine atom at the C2 position severely hampers the catalytic turnover. nih.govpsu.edu

| Substrate | Km (mM) | kcat (min-1) |

| UDP-2-deoxy-2-fluoro-D-galactose (UDP-2FGal) | 0.2 | 0.02 |

| UDP-galactopyranose (UDP-Galp) (Natural Substrate) | 0.6 | 1364 |

Kinetic parameters for UDP-galactopyranose mutase. nih.govresearchgate.net

Despite being a poor substrate, the ability of UDP-2FGal to be recognized and turned over by UGM underscores its utility as a probe for studying the enzyme's mechanism. nih.govresearchgate.net Conversely, analogs with an altered stereochemistry at the C2 position, such as UDP-2-deoxy-2-fluoro-D-talopyranose, are not substrates for UGM, highlighting the enzyme's stereospecificity. soton.ac.uk

Inhibition of Glycosylation Pathways

2-Deoxy-2-fluoro-D-galactose is a potent inhibitor of protein N-glycosylation. researchgate.netnih.govnih.govbiosynth.com Studies in primary cultures of rat hepatocytes showed that at concentrations of 1 mM, it completely blocked the N-glycosylation of secretory glycoproteins like alpha 1-antitrypsin and alpha 1-acid glycoprotein (B1211001). researchgate.netnih.gov Similarly, in human monocytes, 1 mM of the compound was sufficient to block the N-glycosylation of alpha 1-antitrypsin and interleukin-6. researchgate.netnih.gov This inhibitory effect is significantly more pronounced than that of its non-fluorinated counterpart, 2-deoxy-D-galactose. nih.gov

The mechanism of inhibition is not due to a depletion of cellular UTP pools, a common side effect of some sugar analogs. researchgate.netnih.gov Even when UTP levels were maintained by the addition of uridine, the inhibition of N-glycosylation by 2-deoxy-2-fluoro-D-galactose persisted. researchgate.netnih.gov Instead, the inhibitory action is attributed to its metabolic products. researchgate.netnih.gov The primary metabolites, 2-deoxy-2-fluoro-D-galactose 1-phosphate and particularly UDP-2FGal, are the key effectors. researchgate.net Research indicates that the compound interferes with the assembly of lipid-linked oligosaccharides within the dolichol cycle, a foundational stage of N-glycosylation. nih.gov This is evidenced by a reduced incorporation of D-mannose into these lipid-linked precursors in the presence of 2-deoxy-2-fluoro-D-galactose. nih.gov

In contrast to its strong inhibitory effect on N-glycosylation, 2-deoxy-2-fluoro-D-galactose appears to have a minimal impact on O-glycosylation. researchgate.netnih.gov In studies using human monocytes, while the N-glycosylation of interleukin-6 was completely blocked by the compound, its O-glycosylation remained unaffected. researchgate.netnih.gov This differential effect suggests that the metabolic products of 2-deoxy-2-fluoro-D-galactose specifically interfere with the N-glycosylation machinery without significantly disrupting the pathways responsible for O-linked glycan synthesis.

| Glycosylation Type | Target Protein (Cell Model) | Effect of 2-deoxy-2-fluoro-D-galactose |

| N-Glycosylation | alpha 1-antitrypsin (Hepatocytes, Monocytes) | Complete Inhibition |

| N-Glycosylation | Interleukin-6 (Monocytes) | Complete Inhibition |

| O-Glycosylation | Interleukin-6 (Monocytes) | Unaffected |

Summary of effects on protein glycosylation in cellular models. researchgate.netnih.gov

The metabolic product UDP-2FGal acts as a specific inhibitor of certain glycosyltransferases. It has been identified as a potent competitive inhibitor of β-1,4-galactosyltransferase, an enzyme that transfers galactose to terminal N-acetylglucosamine residues on N-glycans. researchgate.netgoogle.com The inhibition constant (Ki) for this interaction was found to be 149 μM, supporting the hypothesis that the glycosyltransferase reaction proceeds through a transition state with significant sp2 character at the anomeric carbon. researchgate.net Another study reported a Ki value of 41 μM. google.com

Furthermore, the broader class of 2-deoxy-2-fluoro-glycosides function as specific mechanism-based inhibitors for retaining glycosidases. researchgate.netnih.govresearchgate.net These inhibitors are designed to trap the covalent glycosyl-enzyme intermediate that is characteristic of the retaining mechanism. nih.govresearchgate.net The presence of the electron-withdrawing fluorine at the C2 position destabilizes the transition states for both the formation (glycosylation) and the breakdown (deglycosylation) of this intermediate. researchgate.net For retaining β-glycosidases, the hydrolysis of the 2-fluoro-glycosyl-enzyme intermediate is extremely slow, leading to its accumulation and the effective inactivation of the enzyme. nih.gov This specificity is highlighted by the observation that the rate of inactivation of a given enzyme by different 2-deoxy-2-fluoro-D-glycosyl fluorides parallels the enzyme's natural substrate specificities. nih.gov

Specificity Towards Glycosyltransferases and Glycosidases

Modulation of Protein-Carbohydrate Interactions

The substitution of a hydroxyl group with fluorine provides a subtle yet powerful modification to probe the intricacies of protein-carbohydrate interactions. This approach has been particularly useful in dissecting the roles of specific hydrogen bonds and in mapping the binding epitopes of glycan-binding proteins.

Role in Studying Hydrogen Bonding Patterns

The fluorine atom is isosteric to a hydroxyl group but has distinct hydrogen bonding capabilities. While a hydroxyl group can act as both a hydrogen bond donor and acceptor, the fluorine atom can only function as a weak hydrogen bond acceptor. nih.gov This difference allows researchers to systematically replace specific hydroxyl groups in a carbohydrate ligand with fluorine to assess the importance of that particular hydrogen bond in the interaction with a protein.

If the binding affinity of the fluorinated analog is significantly reduced compared to the natural ligand, it suggests that the original hydroxyl group was a critical hydrogen bond donor. Conversely, if the affinity is largely retained, it may indicate that the hydroxyl group was acting as a hydrogen bond acceptor or was not involved in a crucial hydrogen bonding interaction. nih.gov This strategy has been successfully employed to probe the hydrogen bonding networks between various lectins and their carbohydrate ligands, providing insights into the specific amino acid residues involved in binding. nih.govnih.gov

Application in Epitope Mapping

Epitope mapping, the process of identifying the specific region of a ligand that is recognized by a protein, is another area where 2-deoxy-2-fluoro-beta-D-galactose and other fluorinated sugars have proven invaluable. The fluorine atom serves as a sensitive reporter nucleus for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net

By incorporating a fluorinated sugar into a larger oligosaccharide and observing the changes in the 19F NMR chemical shift upon binding to a lectin or antibody, researchers can pinpoint which sugar residue and which face of that residue is involved in the binding event. acs.orgnih.gov This technique, often used in combination with other NMR methods like Saturation Transfer Difference (STD) NMR, allows for the precise mapping of the carbohydrate epitope. researchgate.net This approach has been instrumental in defining the binding sites of various carbohydrate-binding proteins, contributing to a deeper understanding of the principles governing molecular recognition in biological systems. researchgate.netnih.gov

Metabolic Pathways and Cellular Processing in Research Models

In Vitro Cellular Metabolism Studies

In vitro studies using isolated cell systems have been instrumental in elucidating the initial steps of 2-F-Gal metabolism and its effects on cellular machinery.

Metabolite Identification in Hepatocytes and Monocytes

Research utilizing primary cultures of rat hepatocytes and human monocytes has identified the major intracellular metabolites of 2-F-Gal. researchgate.netnih.gov Through the use of 19F-nuclear magnetic resonance (NMR) spectroscopy, scientists have been able to trace the metabolic conversion of the compound. researchgate.netnih.gov The primary metabolites identified in both cell types are:

2-deoxy-2-fluoro-D-galactose 1-phosphate (2-F-Gal-1-P) researchgate.netnih.gov

Uridine (B1682114) diphosphate (B83284) 2-deoxy-2-fluoro-D-galactose (UDP-2-F-Gal) researchgate.netnih.gov

Uridine diphosphate 2-deoxy-2-fluoro-D-glucose (UDP-2-F-Glc) researchgate.netnih.gov

The initial and rapid phosphorylation of 2-F-Gal to 2-F-Gal-1-P is catalyzed by the enzyme galactokinase. researchgate.netrsc.org Subsequently, 2-F-Gal-1-P is converted to UDP-2-F-Gal by the enzyme UDP-glucose:galactose-1-phosphate uridylyltransferase. researchgate.net The identification of these metabolites confirms that 2-F-Gal is a substrate for the enzymes of the Leloir pathway of galactose metabolism. researchgate.net The presence of these metabolites in both hepatocytes, the primary site of galactose metabolism, and peripheral blood monocytes suggests that the metabolic machinery for galactose is active in both cell types and can process this fluorinated analog. researchgate.netnih.gov

Impact on Uridine Nucleotide Pools

The metabolism of 2-F-Gal has a notable impact on the intracellular pools of uridine nucleotides. The conversion of 2-F-Gal-1-P to UDP-2-F-Gal consumes uridine triphosphate (UTP), leading to a transient depletion of this essential nucleotide. researchgate.net This "trapping" of uridylate in the form of UDP-2-F-Gal is a key feature of its metabolism. researchgate.net

The accumulation of UDP-2-F-Gal can lead to a decrease in the hepatic levels of UTP, UDP-glucose, and UDP-galactose. researchgate.net However, studies have shown that the addition of uridine can prevent the UTP deficiency induced by 2-F-Gal. researchgate.netnih.gov This indicates that the effect on the uridine nucleotide pool is directly linked to the metabolic activation of 2-F-Gal. The limited epimerization of UDP-2-F-Gal to UDP-2-F-Glc results in the accumulation of the former, further contributing to the sequestration of uridine phosphates. researchgate.net

In Vivo Metabolic Fate in Animal Models

Animal models have provided crucial insights into the whole-body metabolism, biodistribution, and excretion of 2-F-Gal, complementing the findings from in vitro studies.

Hepatic Uptake and Processing in Rodent Models

In vivo studies in rats have demonstrated a very high uptake of radioactively labeled 2-F-Gal (specifically, 2-deoxy-2-[18F]fluoro-D-galactose or [18F]FDGal) in the liver. researchgate.netiaea.orgnih.gov The concentration in the liver reaches a plateau relatively quickly, for instance, at around 30 minutes post-injection, and remains stable for up to 120 minutes. researchgate.netiaea.orgnih.gov This high hepatic accumulation is a hallmark of its in vivo behavior. iaea.orgnih.gov

The primary metabolites identified in the liver of rats after administration of [18F]FDGal are consistent with the in vitro findings: [18F]FDGal-1-P and UDP-[18F]FDGal. researchgate.net The phosphorylation to [18F]FDGal-1-P is a rapid process, with a significant percentage of the radioactivity in the liver being in this form shortly after injection. researchgate.net Over time, this phosphate (B84403) form is converted to UDP-[18F]FDGal, which becomes the predominant metabolite. researchgate.net This metabolic trapping within the hepatocytes is a key reason for the high and sustained liver signal observed in imaging studies. iaea.orgnih.gov

Biodistribution and Excretion Pathways in Preclinical Species (e.g., Porcine Models)

Biodistribution studies in porcine models, which are often used as a preclinical model for human studies, have confirmed the efficient uptake of [18F]FDGal by the liver. nih.govau.dk These studies, often conducted using positron emission tomography (PET), show a maximum concentration of radioactivity in the liver approximately one hour after administration. nih.gov Following this peak, the activity in the liver begins to decrease. nih.gov

Besides the liver, the urinary bladder is identified as a critical organ in terms of radioactivity accumulation, indicating that excretion occurs via the urinary pathway. nih.govau.dk This suggests that while a significant portion of the administered 2-F-Gal is trapped in the liver, a fraction is cleared from the body through the kidneys.

Comparative Metabolism with Natural Sugars (e.g., D-Galactose, D-Glucose)

The metabolic fate of 2-F-Gal is best understood when compared to the natural sugars D-galactose and D-glucose.

Competition with D-Galactose: The high uptake of [18F]FDGal in the liver of rats can be significantly reduced by the simultaneous administration of D-galactose. rsc.orgiaea.orgnih.gov This competitive inhibition strongly suggests that 2-F-Gal and D-galactose share the same transport and/or enzymatic machinery for their initial uptake and metabolism in the liver. rsc.org

No Competition with D-Glucose: In contrast, the administration of D-glucose does not affect the hepatic uptake of [18F]FDGal. rsc.orgiaea.orgnih.gov This indicates that the uptake of 2-F-Gal into hepatocytes is not mediated by the primary glucose transporters but rather through a D-galactose-specific mechanism. rsc.org

The metabolism of 2-F-Gal, particularly its phosphorylation by galactokinase, mirrors the first step of D-galactose metabolism. researchgate.netrsc.org However, the subsequent processing of the fluorinated sugar nucleotides is altered, leading to their accumulation. researchgate.net This contrasts with the efficient conversion of UDP-galactose to UDP-glucose and its further utilization in various biosynthetic pathways.

Applications As a Glycobiology and Biochemical Research Tool

Probing Glycan Biosynthesis and Remodeling

2F-Gal serves as a critical tool for investigating the complex pathways of glycan biosynthesis and remodeling. It functions as a specific blocker of galactosylation, a key step in the synthesis of N-linked glycans. amegroups.orgamegroups.cn When introduced into cell cultures, 2F-Gal can inhibit the incorporation of galactose into oligosaccharide chains. level.com.tw For instance, in primary cultured rat hepatocytes, 2F-Gal has been shown to inhibit the N-glycosylation of proteins. biosynth.com This inhibitory effect is concentration-dependent, with complete inhibition of N-glycosylation of membrane and secretory glycoproteins observed at concentrations of 1 mM and higher. nih.gov

The mechanism of inhibition involves the metabolic conversion of 2F-Gal into its metabolites, such as 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P) and UDP-2-deoxy-2-fluoro-galactose (UDP-dGalF). researchgate.net These metabolites then interfere with the normal glycosylation machinery. Specifically, UDP-2F-Gal acts as a competitive inhibitor of β-1,4-galactosyltransferase, a crucial enzyme in the N-glycan biosynthesis pathway, with a reported Ki value of 149 microM. researchgate.net This interference disrupts the assembly of lipid-linked oligosaccharides in the dolichol cycle, a fundamental process in N-glycosylation. nih.gov

Table 1: Effect of 2-deoxy-2-fluoro-beta-D-galactose on Glycosylation

| Cell Type | Target Glycoprotein(s) | Observed Effect | Reference |

| Primary cultured rat hepatocytes | Membrane (gp 120) and secretory glycoproteins (alpha 1-macroglobulin) | Concentration-dependent inhibition of N-glycosylation. nih.gov | nih.gov |

| Human monocytes | alpha 1-antitrypsin and interleukin-6 | Blocked N-glycosylation, while O-glycosylation of interleukin-6 was unaffected. researchgate.net | researchgate.net |

Investigating Cellular Signaling Pathways Involving Glycans

The diverse structures of N-glycans on glycoproteins like antibodies play a significant role in mediating cellular signaling and immune responses. level.com.twuniversiteitleiden.nl 2F-Gal is utilized to dissect the roles of specific glycan structures in these pathways. By selectively inhibiting galactosylation, researchers can produce glycoproteins with altered glycan profiles and study the functional consequences. amegroups.cn

For example, the glycosylation pattern of the Fc region of immunoglobulin G (IgG) antibodies is critical for their effector functions, such as binding to Fc receptors (FcγRs) and complement activation. biosynth.comuniversiteitleiden.nl The presence or absence of galactose on the Fc glycan can modulate these interactions. nih.gov By treating antibody-producing cells with 2F-Gal, researchers can generate IgG populations with reduced galactosylation. level.com.twuniversiteitleiden.nl These glyco-engineered antibodies can then be used to investigate how the loss of galactose impacts their binding to different FcγRs and subsequent downstream signaling events, providing insights into the structure-function relationships of antibody glycosylation. nih.gov

Elucidating Enzymatic Activity and Specificity in Glycochemistry

2F-Gal and its derivatives are instrumental in studying the activity and specificity of glycosyltransferases and glycosidases, key enzymes in glycochemistry. medchemexpress.com The fluorine atom at the C-2 position mimics the hydroxyl group of natural galactose but can alter the electronic properties of the sugar, making it a useful probe for enzyme mechanisms. rsc.org

Fluorinated sugars like 2F-Gal can be used as acceptor substrates in enzymatic glycosylation reactions to probe the tolerance of glycosyltransferases for modified sugars. reading.ac.uk For instance, studies have investigated the use of fluorinated galactose as an acceptor for sialyltransferases and trans-sialidases. reading.ac.uk Furthermore, UDP-2-deoxy-2-fluoro-D-galactose has been enzymatically synthesized and its activity with UDP-galactopyranose mutase has been studied. reading.ac.uk

In the context of glycosidases, which cleave glycosidic bonds, 2-deoxy-2-fluoroglycosides can act as mechanism-based inhibitors. researchgate.netresearchgate.net They can form a stable covalent intermediate with the enzyme, effectively trapping it and allowing for the study of the enzyme's active site and catalytic mechanism. researchgate.netacs.org The specificity of these inhibitors is high, as demonstrated by the fact that a β-glucosidase specific for glucocerebrosides (B1249061) is not inactivated by 2'-deoxy-2'-fluorocellobiose, highlighting the importance of the aglycon structure for recognition. acs.org

Table 2: this compound and its Derivatives as Enzymatic Probes

| Enzyme Class | Application | Finding | Reference |

| Glycosyltransferases | Probing acceptor specificity | Fluorinated galactose can serve as an acceptor for sialyltransferases and trans-sialidases. reading.ac.uk | reading.ac.uk |

| Glycosidases | Mechanism-based inhibition | 2-Deoxy-2-fluoroglycosides can form stable covalent intermediates with glycosidases, aiding in the study of their active sites. researchgate.netacs.org | researchgate.netacs.org |

| β-1,4-Galactosyltransferase | Competitive inhibition | UDP-2F-Gal acts as a competitive inhibitor. researchgate.net | researchgate.net |

Use in Glyco-Engineering Techniques for Defined Glycan Structures

Glyco-engineering aims to produce glycoproteins with specific, well-defined glycan structures to enhance their therapeutic properties or to study the function of particular glycoforms. amegroups.cn 2F-Gal is a key tool in this endeavor, particularly in metabolic glyco-engineering. amegroups.org

By supplementing the culture medium of antibody-producing cells, such as Chinese hamster ovary (CHO) cells, with 2F-Gal, it is possible to specifically block galactosylation and generate monoclonal antibodies (mAbs) with a more homogeneous, agalactosylated glycan profile. amegroups.cnnih.gov This technique allows for the production of mAbs with defined Fc-glycans, which is crucial for understanding how different glycoforms impact antibody efficacy and for developing next-generation biotherapeutics with optimized effector functions. biosynth.comnih.gov This approach is part of a broader strategy of multi-level glyco-engineering that combines various inhibitors and techniques to produce IgG with precisely controlled glycan structures. biosynth.comuniversiteitleiden.nl

Applications As a Research Probe and Imaging Agent

Development of 2-[18F]Fluoro-2-deoxy-D-galactose as a Positron Emission Tomography (PET) Tracer.nih.govnih.govmdpi.comsemanticscholar.orgnih.gov

The C4-epimer of the well-known PET tracer 2-[18F]-FDG, 2-[18F]fluoro-2-deoxy-D-galactose (2-[18F]FDGal), has been extensively studied since the late 1980s to understand D-galactose metabolism. nih.govsemanticscholar.org Galactose is a key component in glycoprotein (B1211001) synthesis and a central energy source, with its metabolism primarily occurring in the liver. nih.govsemanticscholar.org The development of 2-[18F]FDGal as a PET tracer has provided a powerful method for quantifying regional hepatic metabolic function. d-nb.infosnmjournals.orgsnmjournals.org This is particularly important for evaluating patients with liver diseases like cirrhosis and for planning treatments for liver tumors. nih.govnih.gov

Studies in preclinical models have been crucial in validating 2-[18F]FDGal as a tracer for hepatic galactose metabolism. snmjournals.orgsnmjournals.org In rats, initial biodistribution studies of 2-[18F]FDGal demonstrated a high liver-to-blood ratio. nih.govsemanticscholar.org A key finding was that the administration of D-galactose decreased the tracer's uptake in the liver, while D-glucose had no such effect, indicating a competitive uptake process specific to the galactose metabolic pathway. nih.govsemanticscholar.org The uptake of 2-[18F]FDGal was found to correlate with the galactokinase activity in different organs, with the highest activity observed in the liver, followed by the kidney, brain, and muscle. nih.govsemanticscholar.org

The primary metabolite formed is 2-deoxy-2-[18F]-fluoro-D-galactose-1-phosphate, which is produced by the enzyme galactokinase. nih.govsemanticscholar.orgresearchgate.net The rate-limiting step in the hepatic metabolism of 2-[18F]FDGal is its phosphorylation by galactokinase. nih.gov This makes the tracer's uptake a direct reflection of the enzymatic capacity, and therefore, the metabolic function of the liver. nih.gov

In human studies, dynamic 2-[18F]FDGal PET/CT provides an accurate in vivo measurement of hepatic galactose metabolism. snmjournals.orgsnmjournals.org The mean hepatic systemic clearance of 2-[18F]FDGal (Kmet) is significantly lower in patients with cirrhosis compared to healthy subjects, reflecting the decreased metabolic function in cirrhotic livers. nih.gov Furthermore, there is increased intrahepatic metabolic heterogeneity in cirrhotic livers, which correlates with the hepatic venous pressure gradient. nih.gov

Table 1: Comparison of Hepatic 2-[18F]FDGal PET Parameters in Healthy Subjects and Patients with Cirrhosis

| Parameter | Healthy Subjects | Patients with Cirrhosis | p-value | Reference |

|---|---|---|---|---|

| Mean Kmet (ml blood/ml liver tissue/min) | 0.274 | 0.157 | <0.001 | nih.gov |

| Mean CoV for Kmet (%) | 14.4 | 24.4 | <0.0001 | nih.gov |

| Mean Total SUV | 23,840 | Significantly lower | <0.001 | d-nb.info |

The synthesis of 2-[18F]FDGal has evolved, with both electrophilic and nucleophilic fluorination methods being reported. semanticscholar.orgnih.gov Early methods were often not suitable for routine clinical production. nih.gov A significant advancement has been the development of a nucleophilic fluorination method using commercially available Talose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose) as the starting material. nih.gov This method allows for the production of sterile, pyrogen-free, and no-carrier-added 2-[18F]FDGal in amounts sufficient for clinical investigations, with a radiochemical purity of 98±1%. nih.gov The synthesis can be performed using automated synthesizers, such as the GE TRACERlab MX, which is also used for the production of 2-[18F]FDG. nih.gov

Another important methodological advancement is the simplification of the PET scanning protocol. Dynamic PET studies traditionally require arterial blood sampling to determine the arterial input function, which can be uncomfortable for patients. d-nb.infonih.gov Research has shown that an image-derived input function can be obtained from a volume of interest drawn in the abdominal aorta or the left ventricle of the heart, replacing the need for arterial sampling. nih.govresearchgate.net Furthermore, the standardized uptake value (SUV) from static 2-[18F]FDGal PET/CT scans has been shown to have a linear relationship with the hepatic systemic clearance (Kmet) and can be used as a substitute, simplifying the procedure significantly. d-nb.info

In the context of hepatocellular carcinoma (HCC), 2-[18F]FDGal PET/CT has shown great promise. nih.govresearchgate.net The most commonly used PET tracer in oncology, 2-[18F]fluoro-2-deoxy-d-glucose (18F-FDG), has a detection sensitivity of only 50-70% for HCC. amegroups.orgnih.govnih.gov This is because well-differentiated HCC often has low glucose metabolism. tsnmjournals.org

A feasibility study involving 39 patients with known or suspected HCC demonstrated that 2-[18F]FDGal PET/CT correctly identified 22 out of 23 patients with HCC before treatment, which was comparable to contrast-enhanced CT. nih.govresearchgate.net Notably, in 12 of these patients, conventional imaging was inconclusive. nih.govresearchgate.net The specificity of 2-[18F]FDGal PET/CT in this study was 100%, as it was negative in all seven patients who did not have HCC. nih.govresearchgate.net Furthermore, 2-[18F]FDGal PET/CT was able to distinguish between viable tumor tissue (hot spots) and areas with low metabolic activity (cold spots) in patients after treatment and detected previously unknown extrahepatic disease in eight patients. nih.govresearchgate.netnih.gov

Other PET tracers have been investigated for HCC imaging, including [11C]-acetate and [18F]-choline. nih.govamegroups.orgfrontiersin.org While these have shown some advantages over 18F-FDG, 2-[18F]FDGal's ability to target the specific galactose metabolic pathway in hepatocytes gives it a distinct advantage in differentiating well-differentiated HCC from other liver lesions. mdpi.com

Table 2: Detection Rates of Different PET Tracers for Intrahepatic HCC Lesions

| PET Tracer | Detection Rate (%) | Reference |

|---|---|---|

| 18F-FDG | 41.1 | nih.gov |

| 18F-FAPI | 92.2 | nih.gov |

| 68Ga-PSMA | Higher than 18F-FDG | tsnmjournals.org |

| 2-[18F]FDGal | Comparable to ce-CT | nih.govresearchgate.net |

Use of 19F-Labeled Analogues in Nuclear Magnetic Resonance (NMR) Spectroscopy.acs.orgnih.govnih.govehu.esnih.govrsc.org

The fluorine-19 (¹⁹F) isotope possesses favorable properties for NMR spectroscopy, including 100% natural abundance, a spin of ½, and high sensitivity. nih.govacs.org The large chemical shift range of ¹⁹F allows for the clear differentiation of various fluorinated compounds in a mixture. acs.orgismar.org This has made ¹⁹F-labeled analogues of galactose valuable tools for metabolic tracing and structural studies. acs.orgnih.gov

¹⁹F-NMR spectroscopy offers a non-invasive method to study the metabolism of 2-deoxy-2-fluoro-D-galactose (dGalF) in vivo and in vitro. nih.govnih.govresearchgate.net In studies with rat hepatocytes and human monocytes, ¹⁹F-NMR was used to identify the major metabolites of dGalF as 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P), UDP-dGalF, and UDP-dGlcF. researchgate.net These studies demonstrated that dGalF is a more potent inhibitor of protein N-glycosylation than D-galactose, and this effect is due to its metabolites rather than a depletion of UTP. researchgate.net

The ability to monitor the metabolic fate of fluorinated compounds without interfering background signals from endogenous molecules is a significant advantage of ¹⁹F-NMR. researchgate.net This technique allows for the direct and quantitative analysis of all fluorine-containing species in biological samples, such as biofluids, tissue extracts, and intact cells, in a single experiment. researchgate.net

¹⁹F-NMR spectroscopy is a powerful tool for the structural and conformational analysis of fluorinated glycoconjugates. ehu.es By systematically replacing hydroxyl groups with fluorine atoms in monosaccharides like galactose, researchers can create a library of fluorinated analogues. acs.org The well-resolved signals in the ¹⁹F-NMR spectrum of such a library allow for the simultaneous screening of these compounds for binding to proteins, such as lectins. acs.org

Using techniques like T₂-filtering, it is possible to identify which fluorinated monosaccharides in a mixture bind to a target protein, as the signals of the bound molecules are significantly reduced or suppressed. acs.org This approach provides valuable information about the specific hydroxyl groups that are crucial for the carbohydrate-receptor interaction. acs.org For example, this method has been used to map the binding of fluorinated galactose derivatives to the human Macrophage Galactose-type Lectin (MGL), revealing the importance of the hydroxyl groups at positions 2 and 6 for binding. acs.org

Probing Sugar-Lectin and Protein-Carbohydrate Interactions

The strategic substitution of a hydroxyl group with a fluorine atom in carbohydrates provides a powerful tool for investigating molecular recognition events. nih.gov The fluorine atom serves as an effective isosteric mimic of the hydroxyl group, sharing similarities in bond length and polarization, yet it lacks the ability to act as a hydrogen-bond donor. nih.govrsc.org This subtle but critical difference allows researchers to map the importance of specific hydroxyl groups in binding interactions. Furthermore, the presence of the 19F nucleus, with its high sensitivity and absence in biological systems, makes fluorinated sugars like 2-deoxy-2-fluoro-β-D-galactose excellent probes for Nuclear Magnetic Resonance (NMR) spectroscopy studies. rsc.orgnih.govmdpi.com

Researchers have utilized 19F-NMR-based methods to screen libraries of fluorinated monosaccharides against various lectins, which are proteins that bind specifically to carbohydrates. mdpi.com These techniques allow for the simultaneous determination of binding selectivity and the identification of crucial contact points for the interaction. nih.gov

One prominent example involves the study of Dendritic Cell-Specific Intercellular Adhesion Molecule 3-Grabbing Non-integrin (DC-SIGN), a lectin implicated in viral infections. mdpi.com In a study using a library of fluorinated monosaccharides, 2-deoxy-2-fluoro-galactose (2-F-Gal) was shown to undergo a measurable reduction in its T2 relaxation time in the presence of DC-SIGN, indicating a binding interaction. The decay in the T2 signal for 2-F-Gal was between 40% and 60%, confirming its ability to bind to the lectin. mdpi.com This binding is noteworthy because substitutions at other positions, such as in 3-F-Gal and 4-F-Gal, resulted in poor interaction, highlighting the specific role of the hydroxyl groups at those positions for strong binding. mdpi.com

Similar 19F-NMR screening methods were used to probe the interactions with human macrophage galactose-type lectin (MGL). The results demonstrated that while the hydroxyl groups at positions 3 and 4 are essential for binding to MGL, the hydroxyl at position 2 can be substituted with fluorine without abolishing the interaction. nih.gov The 19F NMR signal for 2-F-Gal was clearly reduced in the presence of MGL, confirming binding. nih.gov

The table below summarizes the findings from a 19F-NMR T2 relaxation-based screening of various fluorinated monosaccharides against the lectin DC-SIGN. A significant decay in the T2 relaxation time indicates a binding event.

| Fluorinated Monosaccharide | Observed T2 Decay (%) vs. DC-SIGN | Binding Indication |

|---|---|---|

| 2-F-Fucose (both anomers) | ~90% | Strong Binder |

| 2-F-Mannose | 60-80% | Binder |

| 4-F-Mannose | 60-80% | Binder |

| 6-F-Mannose | 60-80% | Binder |

| 2-F-Glucose | 40-60% | Binder |

| 6-F-Glucose | 40-60% | Binder |

| 2-F-Galactose | 40-60% | Binder |

| 3-F-Galactose | <40% | Poor/No Binder |

| 4-F-Galactose | <40% | Poor/No Binder |

| 6-F-Galactose | <40% | Poor/No Binder |

| 3-F-Manose | <40% | Poor/No Binder |

| 3-F-Glucose | <40% | Poor/No Binder |

| 4-F-Glucose | <40% | Poor/No Binder |

Beyond lectins, 2-deoxy-2-fluoro-D-galactose is a crucial probe for studying protein-carbohydrate interactions within metabolic pathways, particularly N-glycosylation. researchgate.netnih.gov In primary cultures of rat hepatocytes, 2-deoxy-2-fluoro-D-galactose was found to be a more potent inhibitor of the N-glycosylation of proteins like alpha 1-antitrypsin and alpha 1-acid glycoprotein than its non-fluorinated counterpart, 2-deoxy-D-galactose. researchgate.netnih.gov This inhibitory effect is not due to a depletion of UTP but is caused by metabolites of the fluorinated sugar. researchgate.netnih.gov

Using 19F-NMR spectroscopy, the major metabolites in hepatocytes and human monocytes were identified as 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P) and Uridine (B1682114) 5'-diphospho-(2-deoxy-2-fluoro)galactose (UDP-2FGal). researchgate.netnih.gov Further investigation revealed that UDP-2FGal acts as a competitive inhibitor of the enzyme beta-1,4-galactosyltransferase, with a Ki value of 149 μM. researchgate.net This finding supports a glycosyltransferase reaction mechanism that proceeds through a transition state with sp2 character at the anomeric carbon. researchgate.net The compound has also been shown to modify the galactosylation of the N-linked glycan in the Immunoglobulin G (IgG)-Fc receptor. biosynth.com

Analytical and Spectroscopic Methods in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the study of 2-deoxy-2-fluoro-beta-D-galactose, enabling the separation of the compound and its metabolites from complex biological matrices and reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-deoxy-2-fluoro-D-galactose and its metabolic products. nih.govnih.gov In studies involving the radiolabeled analogue, 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FdGal), HPLC is employed to identify key metabolites in various tissues. For instance, in tumor-bearing rats, HPLC analysis revealed the presence of [¹⁸F]FdGal 1-phosphate and UDP-[¹⁸F]FdGal as the main metabolic products. nih.gov The separation capabilities of HPLC are also crucial for quality control during the synthesis of related fluorinated sugars, ensuring the purity of the final product. researchgate.net

Metabolic studies in rodents have utilized HPLC to analyze the metabolites of 2-deoxy-2-fluoro-D-galactose, demonstrating its significant uptake and metabolism in the liver. nih.gov These analyses have shown that at higher doses, 2-deoxy-2-fluoro-D-galactose 1-phosphate is the predominant initial metabolite, followed by the formation of UDP-2-deoxy-2-fluoro-D-galactose and UDP-2-deoxy-2-fluoro-D-glucose. nih.gov Preparative HPLC has also been instrumental in separating complex mixtures of fluorinated carbohydrates, such as the separation of 2,3,4-trideoxy-2,3,4-trifluoroglucose from its galactose epimer, 2,3,4-trideoxy-2,3,4-trifluorogalactose. acs.org

Table 1: HPLC Applications in this compound Research

| Application | Analyte(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Metabolite Identification | [¹⁸F]FdGal 1-phosphate, UDP-[¹⁸F]FdGal | Identification of major metabolites in tumors. | nih.gov |

| Metabolic Pathway Analysis | 2-deoxy-2-fluoro-D-galactose 1-phosphate, UDP-2-deoxy-2-fluoro-D-galactose, UDP-2-deoxy-2-fluoro-D-glucose | Elucidation of dose-dependent metabolic pathways in the liver. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the identification of certain metabolites of 2-deoxy-2-fluoro-D-galactose, particularly after chemical derivatization to increase volatility. For example, GC-MS analysis has been used to identify F-galactitol in cell culture supernatants, indicating that 2-deoxy-2-fluoro-D-galactose can be partially reduced by aldolase (B8822740) reductase. nih.gov Furthermore, GC-MS has been employed to verify the products of enzymatic reactions, such as the phosphorylation of fluorinated galactoses by galactokinase-1. nih.gov The technique's ability to separate and identify individual methyl x-deoxy-x-fluoro-per-O-methyl-β-D-galactopyranosides based on their different retention times and characteristic mass spectra allows for the unambiguous determination of the fluorine atom's position. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation and in-vivo tracking of this compound and its derivatives. The presence of the fluorine-19 nucleus provides a unique spectroscopic handle for these studies.

The fluorine-19 nucleus (¹⁹F) is an excellent probe for NMR studies due to its 100% natural abundance and high sensitivity. ¹⁹F NMR spectroscopy offers a non-invasive way to study the metabolism of 2-deoxy-2-fluoro-D-galactose in vivo. nih.gov In such studies, distinct signals in the ¹⁹F NMR spectrum can be assigned to the parent compound and its various metabolites, allowing for their identification and quantification over time. nih.govnih.gov For instance, in studies with mice, ¹⁹F NMR has been used to track the tissue distribution and pharmacokinetics of 2-deoxy-2-fluoro-D-galactose. nih.gov

In hepatocytes and monocytes, ¹⁹F NMR spectroscopy has successfully identified 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P), UDP-dGalF, and UDP-dGlcF as the major metabolites of 2-deoxy-2-fluoro-D-galactose. researchgate.netnih.gov The chemical shifts in the ¹⁹F NMR spectrum are highly sensitive to the local chemical environment, allowing for the differentiation of these metabolites. For example, the ¹⁹F NMR signals for the α and β anomers of a 2-deoxy-2-fluoro derivative have been reported at -208.89 ppm and -207.06 ppm, respectively. rsc.org

Table 2: Representative ¹⁹F NMR Chemical Shifts for 2-deoxy-2-fluoro-D-galactose and its Derivatives

| Compound/Anomer | Chemical Shift (δ) | Coupling Constants (J) | Reference |

|---|---|---|---|

| 2-deoxy-2-fluoro derivative (α anomer) | -208.89 ppm | ddd, J = 50.0, 10.8, 3.3 Hz | rsc.org |

| 2-deoxy-2-fluoro derivative (β anomer) | -207.06 ppm | ddd, J = 52.7, 13.3, 2.5 Hz | rsc.org |

While ¹⁹F NMR is invaluable for tracking the fluorinated sugar, ¹H and ¹³C NMR spectroscopy are essential for the complete structural confirmation of this compound derivatives. These techniques provide detailed information about the stereochemistry and connectivity of the entire molecule. The presence of the fluorine atom introduces characteristic couplings to nearby protons (¹H) and carbons (¹³C), which are observable in the respective NMR spectra. rsc.org

For example, the formation of a seleno pseudo-disaccharide derivative was confirmed by the upfield shift of the C-4 signal in the ¹³C NMR spectrum, indicating the presence of the selenium atom at the interglycosidic linkage. rsc.org The ¹H NMR spectrum of this derivative showed characteristic satellite peaks corresponding to a ²JSe,H coupling. rsc.org The analysis of coupling constants (J-values) in ¹H NMR spectra is also crucial for determining the relative stereochemistry of the sugar ring. nih.gov

In the structural elucidation of a 2-deoxy-2-fluoro derivative, the presence of ¹⁹F–¹H and ¹⁹F–¹³C couplings in both the ¹H and ¹³C NMR spectra, along with the low-field shift of adjacent protons, confirmed the galacto configuration. rsc.org

Table 3: Key ¹H and ¹³C NMR Data for a Seleno Pseudo-disaccharide Derivative of 2-deoxy-2-fluoro-D-galactose

| Nucleus | Chemical Shift (δ) | Key Coupling Constants (J) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 4.97 ppm | d, J = 9.1 Hz | H-1 | rsc.org |

| ¹H | 3.27 ppm | apparent triplet, J ≈ 11.1 Hz | H-4 | rsc.org |

| ¹³C | 90.5 ppm | d, J = 183.4 Hz | C-2 | rsc.org |

| ¹³C | 75.7 ppm | d, J = 25.7 Hz | C-1 | rsc.org |

| ¹³C | 73.9 ppm | d, J = 18.4 Hz | C-3 | rsc.org |

Mass Spectrometry (MS) and MS/MS Fragmentation

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful techniques for the identification and structural analysis of this compound and its metabolites, often in conjunction with chromatographic separation methods like HPLC or GC. researchgate.netnih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules and their adducts. researchgate.net

In the analysis of fluorinated sugars, ESI-MS can identify various adducts, such as [M+Na]⁺ and [M·NH₄]⁺ in the positive ion mode, and [M·COOH]⁻ in the negative ion mode. researchgate.net These adducts, along with their retention times, can be used to identify the saccharide. researchgate.net

MS/MS fragmentation analysis provides further structural information by breaking down a selected precursor ion into product ions. The fragmentation patterns are influenced by the presence and position of the electronegative fluorine atom. researchgate.net For instance, in the analysis of 2-deoxy-2-fluoro-D-gluconic acid, a metabolite of a related fluorinated sugar, MS/MS fragmentation showed characteristic neutral losses of H₂O and HF. frontiersin.org Tandem MS analysis has also been utilized to analyze daughter ions from the fragmentation of peptides labeled with fluorinated sugar derivatives, aiding in the identification of the labeled peptide. acs.org

Enzymatic Assays for Activity and Inhibition Studies

Enzymatic assays are fundamental in elucidating the biochemical role of this compound and its activated nucleotide-sugar form, uridine (B1682114) 5'-diphospho-(2-deoxy-2-fluoro)galactose (UDP-2FGal). These assays measure the ability of the compound to act as either a substrate or an inhibitor for various enzymes, particularly those involved in galactose metabolism and glycosylation pathways. Researchers utilize these methods to determine key kinetic parameters, such as the Michaelis constant (K_m), catalytic rate (k_cat), and inhibition constant (K_i), providing quantitative insights into the compound's biological activity.

Inhibition studies have been a primary focus, revealing that UDP-2FGal is a potent competitive inhibitor of specific galactosyltransferases. For instance, it has been shown to inhibit β-1,4-galactosyltransferase, an enzyme crucial for the formation of N-acetyllactosamine sequences in N-linked glycans. researchgate.netgoogle.comresearchgate.net The inhibition is competitive with respect to the natural donor substrate, UDP-galactose. google.com These findings are significant as they suggest that the introduction of fluorine at the C-2 position of galactose creates a molecule that can effectively block key glycosylation steps. researchgate.net The mechanism is attributed to the high electronegativity of the fluorine atom, which destabilizes the oxocarbenium ion-like transition state, slowing down the enzymatic reaction and causing the accumulation of a glycosyl-enzyme intermediate. rsc.org Studies in rat hepatocytes and human monocytes have confirmed that 2-deoxy-2-fluoro-D-galactose is a more potent inhibitor of protein N-glycosylation than its non-fluorinated counterpart, 2-deoxy-D-galactose. researchgate.netnih.gov This inhibition is not due to UTP depletion but rather to the action of its metabolites, primarily UDP-2FGal. researchgate.netnih.gov

| Enzyme | Inhibitor | Inhibition Constant (K_i) | Inhibition Type | Source |

|---|---|---|---|---|

| β-1,4-galactosyltransferase | Uridine 5'-diphospho-(2-deoxy-2-fluoro)galactose (UDP-2FGal) | 41 µM | Competitive | google.com |

| β-1,4-galactosyltransferase | Uridine 5'-diphospho-(2-deoxy-2-fluoro)galactose (UDP-2FGal) | 149 µM | Competitive | researchgate.net |

Beyond its role as an inhibitor, the fluorinated galactose derivative has also been evaluated as a substrate for certain enzymes. Enzymatic assays have been employed to test UDP-(2-deoxy-2-fluoro)-D-galactose as a substrate analogue for UDP-galactopyranose mutase, an enzyme that catalyzes the conversion of UDP-galactopyranose to its furanose form. researchgate.net While the enzyme did process the fluorinated substrate, the catalytic efficiency was dramatically lower compared to the natural substrate, UDP-galactopyranose. researchgate.net The turnover was successfully observed using HPLC and ¹⁹F NMR spectroscopy. researchgate.net

| Substrate | Michaelis Constant (K_m) | Catalytic Rate (k_cat) | Source |

|---|---|---|---|

| UDP-(2-deoxy-2-fluoro)-D-galactose | 0.2 mM | 0.02 min⁻¹ | researchgate.net |

| UDP-galactopyranose (Natural Substrate) | 0.6 mM | 1364 min⁻¹ | researchgate.net |

These enzymatic studies are crucial for understanding the mechanism of action of this compound. By quantifying its interaction with key enzymes, researchers can better understand its inhibitory effects on cellular processes like protein glycosylation and explore its potential as a biochemical tool. researchgate.netrsc.org

Future Research Directions and Emerging Applications

Expanding Synthetic Methodologies for Novel Analogues

The development of novel and efficient synthetic routes is crucial for accessing a wider range of 2-deoxy-2-fluoro-beta-D-galactose analogues. Current research focuses on both chemical and chemoenzymatic approaches to create structurally diverse molecules with tailored properties.

One promising direction is the use of modern fluorinating reagents. nih.gov Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have enabled high-yield, one-step syntheses of 2-deoxy-2-fluoro sugars from glycals. acs.org Further exploration of electrophilic and nucleophilic fluorination strategies will likely lead to more efficient and stereoselective syntheses. nih.gov

Chemoenzymatic synthesis represents another key area of development. nih.govnih.gov This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. For instance, the synthesis of Uridine (B1682114) 5'-diphospho-(2-deoxy-2-fluoro)galactose (UDP-2FGal) has been achieved chemoenzymatically, providing a valuable tool for studying galactosyltransferases. nih.gov Future work will likely focus on expanding the enzymatic toolbox to create a broader array of fluorinated galactose analogues, including those with modifications at other positions or the incorporation of reporter tags. researchgate.netreading.ac.uk

Table 1: Comparison of Synthetic Approaches for Fluorinated Galactose Analogues

| Synthetic Approach | Advantages | Disadvantages | Representative Reagents/Enzymes |

| Chemical Synthesis | High yield, scalability, access to diverse analogues. acs.org | Often requires multiple steps with protection and deprotection, can lack stereoselectivity. | Selectfluor, Diethylaminosulfur trifluoride (DAST). nih.govacs.org |

| Chemoenzymatic Synthesis | High stereoselectivity and regioselectivity, milder reaction conditions. nih.govnih.gov | Limited by enzyme availability and substrate specificity. reading.ac.uk | Galactosyltransferases, kinases, phosphorylases. nih.govreading.ac.uk |

Advanced Studies in Enzyme Kinetics and Reaction Mechanisms

This compound serves as an invaluable mechanistic probe for enzymes involved in galactose metabolism, such as glycosidases and glycosyltransferases. rsc.orgnih.gov The fluorine atom at the C2 position significantly alters the electronic properties of the sugar, allowing researchers to trap enzymatic intermediates and elucidate reaction mechanisms. nih.gov

For example, 2-deoxy-2-fluoro-D-glycosyl fluorides have been used as mechanism-based inhibitors to trap covalent glycosyl-enzyme intermediates, providing direct evidence for the catalytic mechanism of several glycosidases. nih.govresearchgate.net Similarly, UDP-2FGal has been shown to be a competitive inhibitor of β-1,4-galactosyltransferase, supporting a reaction mechanism that proceeds through a transition state with significant sp2 character at the anomeric carbon. nih.gov

Future research will likely involve the use of advanced techniques like 19F NMR spectroscopy to study enzyme-ligand interactions in real-time. nih.gov This can provide detailed information on the conformational changes that occur upon binding and during catalysis. rsc.org Furthermore, kinetic studies with a wider range of structurally diverse analogues of this compound will help to map the active sites of enzymes with greater precision. acs.org

Table 2: Kinetic Data for this compound and its Derivatives with Galactose-Processing Enzymes

| Enzyme | Substrate/Inhibitor | Kinetic Parameter (Ki/Km) | Significance |

| β-1,4-Galactosyltransferase | UDP-2-deoxy-2-fluoro-galactose | 149 µM (Ki) nih.gov | Competitive inhibitor, provides insight into the transition state of the enzymatic reaction. nih.gov |

| Various Glycosidases | 2-deoxy-2-fluoro-D-glycosyl fluorides | Varies depending on the enzyme nih.gov | Mechanism-based inhibitors that form a stable glycosyl-enzyme intermediate. nih.gov |

Development of Next-Generation Glycoconjugate Probes

The unique properties of this compound make it an excellent candidate for the development of next-generation glycoconjugate probes for chemical biology. rsc.orgnih.gov These probes can be used to visualize, track, and quantify glycans in living systems, providing valuable insights into their biological roles. acs.org

One major application is in metabolic labeling. acs.org Cells can be fed with peracetylated versions of this compound, which are then metabolically incorporated into glycoconjugates. rsc.org The fluorinated sugar can then be detected using various techniques, including 19F NMR or mass spectrometry. acs.org This approach allows for the study of glycan dynamics and the identification of specific glycoproteins. nih.gov

Furthermore, the development of [18F]-labeled 2-deoxy-2-fluoro-D-galactose ([18F]FDGal) has opened up new possibilities for in vivo imaging using Positron Emission Tomography (PET). rsc.orgnih.gov [18F]FDGal is a tracer for galactose metabolism and has shown promise for imaging liver function and detecting hepatocellular carcinoma. nih.govresearchgate.net Future research will focus on developing more sophisticated probes with enhanced sensitivity and specificity, potentially by incorporating additional functionalities such as fluorophores or affinity tags. acs.org

Integration with Multi-Omics Approaches in Glycoscience

The integration of data from genomics, proteomics, and metabolomics, known as multi-omics, is revolutionizing our understanding of complex biological systems. mdpi.com this compound and its analogues are poised to play a crucial role in these integrated approaches, particularly in the fields of glycoproteomics and metabolomics. oup.com

In glycoproteomics, fluorinated galactose derivatives can be used as chemical reporters to enrich and identify glycoproteins from complex biological samples. oup.com By combining metabolic labeling with advanced mass spectrometry techniques, it is possible to map glycosylation sites and quantify changes in glycan structures under different physiological or pathological conditions. oup.com

In metabolomics, 19F NMR-based methods can be used to trace the metabolic fate of this compound in cells and tissues. nih.gov This can provide a detailed picture of the metabolic pathways in which galactose is involved and how these pathways are altered in disease states. aim.clinicpreprints.org The integration of these data with other omics datasets will provide a more holistic view of the role of glycosylation in health and disease. mdpi.com

Potential for New Biochemical Model Systems

The ability of this compound to selectively perturb galactose metabolism makes it a valuable tool for creating new biochemical model systems. biosynth.commedchemexpress.eu By inhibiting specific enzymes or pathways, researchers can study the downstream consequences and gain a deeper understanding of the biological functions of galactose and its derivatives. nih.gov

For example, treatment of cells with 2-deoxy-2-fluoro-D-galactose can lead to the depletion of UTP and the inhibition of N-glycosylation, providing a model system to study the cellular stress response to impaired glycosylation. nih.gov This can be used to investigate the role of glycosylation in protein folding, quality control, and signaling.

Furthermore, the use of this compound in animal models can help to elucidate the role of galactose metabolism in various physiological processes and diseases. nih.gov For instance, studies in rodents have shown that this compound is primarily taken up by the liver, making it a useful tool for studying liver-specific metabolic processes. nih.govnih.gov These model systems will be instrumental in identifying new therapeutic targets and developing novel treatment strategies for diseases associated with aberrant galactose metabolism. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-deoxy-2-fluoro-β-D-galactose with high purity?